Pyrroliphene hydrochloride

Description

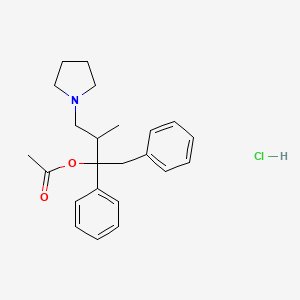

Structure

3D Structure of Parent

Properties

CAS No. |

5591-44-6 |

|---|---|

Molecular Formula |

C23H30ClNO2 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

(3-methyl-1,2-diphenyl-4-pyrrolidin-1-ylbutan-2-yl) acetate;hydrochloride |

InChI |

InChI=1S/C23H29NO2.ClH/c1-19(18-24-15-9-10-16-24)23(26-20(2)25,22-13-7-4-8-14-22)17-21-11-5-3-6-12-21;/h3-8,11-14,19H,9-10,15-18H2,1-2H3;1H |

InChI Key |

QDWFLIRNVGQZLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCCC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pyrroliphene Hydrochloride and Analogs

Historical Synthetic Routes to Pyrroliphene Core Structures

Classical methods for synthesizing the pyrrolidine (B122466) ring often involved harsh reaction conditions, utilized stoichiometric reagents, and provided limited control over stereochemistry, frequently resulting in low yields and complicated purification procedures. sci-hub.se

Prominent historical methods include:

Cyclization of Acyclic Precursors : Early syntheses often involved the intramolecular cyclization of long-chain molecules. For instance, the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures (e.g., 300°C) over catalysts like aluminum thorium oxide was an industrial method to produce the basic pyrrolidine ring. researchgate.net A similar approach involves the reaction of primary amines with 1,4-dihalides, such as 1,4-dibromobutane, to form the N-substituted ring. researchgate.net

The Hofmann-Löffler-Freytag Reaction : This classic method involves the formation of a pyrrolidine ring from an N-alkyl-N-chloroamine, typically in the presence of a strong acid. researchgate.net

Reduction of γ-Lactams : The chemical reduction of γ-lactams (5-membered cyclic amides) has been a widely employed route to access the corresponding pyrrolidines. sci-hub.se A notable example is the use of the sodium borohydride-iodine system to chemoselectively reduce the lactam carbonyl in the presence of other carbonyl groups. sci-hub.se

These foundational methods, while important, have been largely superseded by more efficient and selective modern strategies.

Modern Approaches to Pyrroliphene Hydrochloride Synthesis

Contemporary synthetic chemistry offers a diverse toolkit for the efficient and controlled construction of complex pyrrolidine structures, focusing on stereoselectivity and sustainable practices.

Creating specific stereoisomers is critical for pharmacological applications. Modern methods excel at controlling the three-dimensional arrangement of atoms during the synthesis of the pyrrolidine core.

[3+2] Cycloaddition Reactions : This is one of the most powerful and direct methods for constructing the pyrrolidine ring. ingentaconnect.combenthamdirect.com These reactions involve the combination of a three-atom component (the 1,3-dipole, typically an azomethine ylide) with a two-atom component (the dipolarophile, typically an alkene). ingentaconnect.comacs.org This approach is highly atom-economical and can generate multiple stereocenters in a single step with high control. nih.gov Various catalysts, including Lewis acids, ingentaconnect.combenthamdirect.com silver, acs.org and ruthenium porphyrin complexes, acs.org have been developed to promote these reactions with excellent yield and diastereoselectivity.

Organocatalysis : The use of small, metal-free organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral organocatalysts, such as proline derivatives, thioureas, and phosphoric acids, can activate substrates to enable highly enantioselective transformations. ingentaconnect.combenthamdirect.com Notable organocatalytic strategies for pyrrolidine synthesis include:

Domino Michael/Mannich reactions to form highly functionalized trifluoromethyl-substituted pyrrolidines.

Conjugate additions of nitroalkanes to generate precursors for pyrrolidine-3-carboxylic acid derivatives. rsc.org

A 'clip-cycle' strategy where a chiral phosphoric acid catalyzes an intramolecular aza-Michael cyclization to produce enantioenriched pyrrolidines and spiropyrrolidines. core.ac.ukwhiterose.ac.uk

Biocatalysis : The use of enzymes as catalysts offers unparalleled selectivity under mild, environmentally friendly conditions. Recent breakthroughs include:

The directed evolution of cytochrome P450 enzymes (specifically P411 variants) to catalyze the intramolecular C(sp³)–H amination of organic azides, forming chiral pyrrolidines with high enantioselectivity. acs.orgnih.govacs.org

The application of transaminases in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. researchgate.net

The use of laccase from Myceliophthora thermophila to catalyze the stereoselective synthesis of pyrrolidine-2,3-diones. rsc.org

| Synthetic Strategy | Catalyst/Key Reagent | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Ruthenium Porphyrin | Azomethine Ylide Cycloaddition | Excellent diastereoselectivity for functionalized pyrrolidines. | acs.org |

| [3+2] Cycloaddition | Silver(I) Carbonate (Ag₂CO₃) | 1,3-Dipolar Cycloaddition | Highly diastereoselective synthesis of densely substituted proline derivatives. | acs.org |

| Organocatalysis | Chiral Phosphoric Acid | Intramolecular aza-Michael ('Clip-Cycle') | High yields and enantioselectivity for 2,2- and 3,3-disubstituted pyrrolidines. | core.ac.ukwhiterose.ac.uk |

| Organocatalysis | Cinchona-alkaloid Thiourea | Conjugate Addition | Highly enantioselective route to pyrrolidine-3-carboxylic acid derivatives. | rsc.org |

| Biocatalysis | Engineered Cytochrome P411 | Intramolecular C-H Amination | Constructs chiral pyrrolidines from simple azides with good yield and high enantiomeric ratio (up to 99:1). | acs.orgnih.govacs.org |

| Biocatalysis | Transaminases (TAs) | Reductive Amination/Cyclization | Asymmetric synthesis of 2-substituted pyrrolidines from chloroketones. | researchgate.net |

Modern synthetic efforts increasingly incorporate the principles of green chemistry to minimize environmental impact. In the context of pyrrolidine synthesis, this is demonstrated through several approaches:

Use of Benign Solvents : A key green approach is the replacement of toxic organic solvents with environmentally friendly alternatives. Several methods have been developed to synthesize pyrrolidines in water or ethanol/water mixtures, often with excellent yields. rsc.orgvjs.ac.vnrasayanjournal.co.in

Catalyst-Free and Multicomponent Reactions : One-pot, multicomponent reactions are inherently efficient as they reduce the number of synthetic steps, saving time, energy, and materials. tandfonline.com Some of these reactions can be performed under catalyst-free conditions in green solvents, further enhancing their sustainability. rsc.org

Reusable Catalysts : The development of heterogeneous catalysts, such as L-proline functionalized magnetic nanorods, allows for the efficient synthesis of spiro-pyrrolidines. rsc.orgrsc.org These catalysts can be easily recovered using a magnet and reused multiple times without a significant loss of activity, reducing waste and cost. rsc.orgrsc.org

Biocatalysis : As mentioned previously, enzymatic methods operate in aqueous media at or near ambient temperature and pressure, representing a pinnacle of green synthetic chemistry. acs.orgnih.govacs.orgresearchgate.netrsc.org

Stereoselective and Asymmetric Synthesis Strategies

Derivatization Strategies for Structural Modification of this compound

The creation of analogs of a lead compound is essential for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. For a molecule like pyrroliphene, derivatization would focus on its key structural components: the pyrrolidine ring, the ester, and the phenyl groups.

Modifying the core structure allows for the fine-tuning of a compound's biological activity. bohrium.com Based on the structure of pyrroliphene, several derivatization strategies can be envisioned:

N-Substituent Modification : The nitrogen atom of the pyrrolidine ring is a common point for modification. bohrium.com The existing N-substituent can be altered through N-dealkylation followed by re-alkylation or acylation to introduce a variety of functional groups.

Side-Chain Modification : The complex side chain offers multiple handles for derivatization. The acetate (B1210297) ester can be hydrolyzed to the corresponding alcohol. This alcohol can then be re-esterified or converted into ethers or carbamates to generate a wide array of analogs. The thioester functional group in some modern syntheses is noted as a particularly "versatile handle for late stage diversification." core.ac.uk

Aromatic Ring Substitution : The two phenyl rings on the side chain can be modified. Electrophilic aromatic substitution could introduce substituents (e.g., halogens, nitro, or alkyl groups) to probe the effect of electronics and sterics on receptor binding. In a reported synthesis of pyrrolidine-based antagonists, ortho-alkylation of phenyl rings on a side chain was shown to increase receptor affinity and selectivity. nih.gov

To efficiently explore the chemical space around the pyrroliphene scaffold, modern drug discovery employs high-throughput synthesis and screening of compound libraries.

Investigations into Molecular Mechanisms of Action

Elucidation of Receptor-Ligand Interactions

The interaction of Pyrroliphene hydrochloride with various receptors has been characterized through a series of in vitro assays. These studies have provided insights into its binding affinity, selectivity, and functional effects at these receptors.

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. giffordbioscience.comnih.gov In these assays, a radiolabeled compound (radioligand) known to bind to the receptor is used. The test compound, in this case, this compound, is introduced at various concentrations to compete with the radioligand for binding to the receptor. giffordbioscience.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. google.com

Studies have utilized this method to assess the affinity of this compound and its analogs for monoamine transporters. For instance, an analog of pyrovalerone, a structurally related compound, demonstrated a binding affinity (Ki) of 78 ± 18 nM for the dopamine (B1211576) transporter (DAT). nih.gov The affinity of a compound is often expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. nih.govnih.gov

Table 1: Reported Binding Affinities of this compound Analogs for the Dopamine Transporter (DAT)

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| Pyrovalerone Analog | Dopamine Transporter (DAT) | 78 ± 18 |

Data sourced from a study on a pyrovalerone-based photoaffinity ligand. nih.gov

Ligand competition assays are a crucial extension of radioligand binding studies that allow for the determination of a compound's selectivity for different receptors or receptor subtypes. nih.gov By testing the compound against a panel of different receptors, its relative affinity for each can be determined, providing a selectivity profile. nih.gov This is achieved by measuring the displacement of a specific radioligand from each receptor type by the test compound. u-tokyo.ac.jp

The selectivity of a compound is often expressed as a ratio of its Ki values for different receptors. For example, a compound with a low Ki for one receptor and high Ki values for others is considered selective for the former. This approach has been used to characterize the selectivity of various compounds for the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). wikipedia.org For instance, the compound JJC8-089 was found to have a Ki of 37.8 nM for DAT, 11,820 nM for NET, and 6,800 nM for SERT, indicating high selectivity for DAT. wikipedia.org While direct selectivity data for this compound is not detailed in the provided results, the methodology is standard for characterizing such compounds.

Functional assays are employed to determine whether a ligand, upon binding to a receptor, activates it (agonist), blocks its activation by an endogenous ligand (antagonist), or has a partial effect (partial agonist). These assays measure a biological response downstream of receptor binding, such as changes in intracellular signaling molecules (e.g., cAMP) or cellular processes like cell viability. nih.goveurofinsdiscovery.com

For monoamine transporters, functional activity is often assessed through uptake inhibition assays. frontiersin.org These assays measure the ability of a compound to block the reuptake of neurotransmitters like dopamine, norepinephrine, or serotonin into cells expressing the respective transporters. frontiersin.orgd-nb.info An inhibitor of the transporter will reduce the rate of neurotransmitter uptake. The concentration of the compound that causes 50% inhibition of uptake is the IC50 value. This provides a measure of the compound's functional potency as a transporter inhibitor. google.com While specific functional assay results for this compound are not detailed, this methodology is standard for characterizing dopamine reuptake inhibitors. nih.govwikipedia.org

Table 2: Example of Functional Assay Data for a Monoamine Transporter Inhibitor

| Compound | Assay Type | Target | Functional Potency (IC50/Ki) |

| Generic DAT Inhibitor | Uptake Inhibition | Dopamine Transporter (DAT) | Varies |

This table illustrates the type of data obtained from functional assays for transporter inhibitors.

Molecular docking and computational simulations are powerful tools used to predict and analyze the interaction between a ligand and its receptor at a molecular level. nih.goviaanalysis.com These methods utilize the three-dimensional structures of the ligand and the receptor to model their binding, predicting the most favorable binding pose and estimating the binding energy. mdpi.comjscimedcentral.com

These simulations can identify key amino acid residues within the receptor's binding site that interact with the ligand through forces like hydrogen bonds and hydrophobic interactions. researchgate.net For example, in studies of other ligands binding to transporters, molecular docking has been used to understand the structural basis for their affinity and selectivity. scispace.com While specific molecular docking studies for this compound were not found in the search results, this approach is widely used to gain insights into the binding mechanisms of small molecules with their protein targets, including monoamine transporters. nih.govmdpi.comresearchgate.net Computational approaches like molecular dynamics simulations can further investigate the stability of the ligand-receptor complex over time. nih.gov

Functional Assays for Receptor Agonism/Antagonism Profiling

Characterization of Enzyme Inhibition Mechanisms

Beyond receptor interactions, the potential for this compound to interact with enzymes is another area of investigation. Understanding how a compound inhibits an enzyme can provide crucial information about its mechanism of action.

Enzyme kinetic studies are performed to determine the mechanism by which a compound inhibits an enzyme's activity. numberanalytics.com These analyses can distinguish between different types of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. nih.gov This is typically achieved by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. nih.gov

The data from these experiments are often visualized using graphical representations like the Lineweaver-Burk or Dixon plots. mdpi.com From these plots, key kinetic parameters such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki) can be determined. nih.gov The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency. numberanalytics.com While specific enzyme inhibition kinetic data for this compound were not available in the provided search results, this methodology is standard for characterizing enzyme inhibitors. mdpi.com

Substrate-Type Releaser vs. Transporter Inhibition Modalities

In the study of psychoactive compounds that interact with monoamine transporters, two primary mechanisms are distinguished: competitive inhibition and substrate-type release. A transporter inhibitor acts like a plug, binding to the transporter protein and physically blocking it from carrying neurotransmitters like dopamine or norepinephrine from the synaptic cleft back into the presynaptic neuron. wikipedia.org This action increases the concentration and duration of neurotransmitters in the synapse.

Conversely, a substrate-type releaser is actively transported into the neuron by the same transporter protein. Once inside, it triggers a reversal of the transporter's function, causing a massive efflux of neurotransmitters from the neuron's storage vesicles into the synapse.

While this compound is categorized with compounds known to act as inhibitors or releasers, specific studies definitively characterizing its modality are not extensively available in the current body of scientific literature. googleapis.com However, compounds with similar chemical structures, such as pipradrol, are known to function primarily as norepinephrine-dopamine reuptake inhibitors rather than releasing agents. wikipedia.org This suggests that this compound likely acts by blocking neurotransmitter transporters, but further research is required to conclusively rule out any substrate-like releasing activity. mdpi.com

Modulation of Biological Pathways

The interaction of a compound with its primary targets, such as neurotransmitter transporters, initiates a cascade of intracellular events that can alter cell function and, ultimately, gene expression.

Investigation of Downstream Signaling CascadesDirect research detailing the specific downstream signaling cascades modulated by this compound is limited. However, based on its expected mechanism as a dopamine and norepinephrine reuptake inhibitor, its effects can be hypothesized. By increasing the synaptic concentrations of these neurotransmitters, this compound would indirectly lead to the enhanced activation of their respective postsynaptic receptors.

Activation of dopamine receptors (e.g., D1-type) and adrenergic receptors typically engages G-protein-coupled receptor (GPCR) signaling pathways. This can lead to the modulation of second messenger systems, such as cyclic AMP (cAMP) and the activation of protein kinases like Protein Kinase A (PKA). These kinases, in turn, phosphorylate numerous other proteins, including transcription factors, which can alter cellular processes. It is also known that some reuptake inhibitors can indirectly modulate glutamatergic NMDA receptor activation, which has its own complex downstream signaling effects. google.com

Gene Expression Modulation StudiesThe long-term effects of drugs that alter neurotransmitter levels often involve changes in gene expression.wikipedia.orgwikipedia.orgThese changes can lead to lasting adaptations in neural circuits. Modulation of gene expression can occur at multiple levels, including the transcription of DNA into RNA and the post-translational modification of proteins.wikipedia.org

Currently, there are no specific studies in the reviewed literature that document the effects of this compound on the expression of particular genes. Research on other compounds with a pyrrolidine (B122466) moiety, such as pyrrolidine dithiocarbamate, has shown the ability to induce the expression of certain proinflammatory genes through the activation of specific kinase pathways and transcription factors. nih.gov While this demonstrates that pyrrolidine-containing structures can influence gene expression, dedicated studies are needed to determine if and how this compound produces similar effects.

Studies on Neurotransmitter Reuptake Inhibition

The primary mechanism attributed to compounds in this class is the inhibition of monoamine transporters. wikipedia.org The potency of a compound as a reuptake inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). google.com The IC50 value represents the concentration of a drug required to inhibit 50% of a specific biological process, such as neurotransmitter uptake, in vitro. google.comnih.gov A lower IC50 value indicates greater potency.

While this compound is understood to be a reuptake inhibitor, specific IC50 or Ki values for its activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are not available in the surveyed scientific literature. For illustrative purposes, the table below shows reuptake inhibition data for another compound, Toludesvenlafaxine, which is characterized as a triple reuptake inhibitor. frontiersin.org This data demonstrates how the activity of such compounds is typically profiled.

| Transporter | Neurotransmitter | IC50 Value (nM) frontiersin.org |

| SERT | Serotonin (5-HT) | 31.4 ± 0.4 |

| NET | Norepinephrine (NE) | 586.7 ± 84 |

| DAT | Dopamine (DA) | 733.2 ± 10 |

| This table displays data for Toludesvenlafaxine for illustrative purposes and does not represent data for this compound. |

This type of quantitative analysis is essential for understanding a compound's pharmacological profile, including its potency and selectivity for different neurotransmitter systems.

Structure Activity Relationship Sar and Computational Chemistry Analyses

Systematic Structure-Activity Relationship (SAR) Studies of Pyrroliphene Hydrochloride Derivatives

No specific studies on positional scanning, substituent effects, or the influence of stereochemistry on the biological activity of this compound derivatives were found in the available literature. While the stereochemistry of chiral molecules is known to be crucial for their biological activity, specific research detailing this for Pyrroliphene is absent. nih.gov

Positional Scanning and Substituent Effect Analyses

Quantitative Structure-Activity Relationship (QSAR) Modeling

There is no evidence of the development of predictive QSAR models for the biological activity of this compound. neliti.comuran.ua Consequently, the identification of key structural descriptors that govern its activity through QSAR studies has not been documented.

Development of Predictive Models for Biological Activity

Advanced Computational Approaches

Advanced computational studies, such as molecular docking or molecular dynamics simulations, specifically targeting this compound to elucidate its mechanism of action or binding interactions, are not present in the reviewed literature.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical basis of the structure and function of biomolecules. nih.gov These simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time, offering insights that are often inaccessible through experimental methods alone. nih.govnih.gov By numerically solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the energy landscape of ligand-target interactions, revealing the dynamics of binding events and the stability of the resulting complex. mdpi.com

In the context of drug discovery, MD simulations are instrumental in refining the binding modes of small molecules, such as this compound, to their biological targets. mdpi.com While initial poses might be predicted by molecular docking, MD simulations provide a more realistic representation by incorporating the flexibility of both the ligand and the protein in a simulated physiological environment. mdpi.com These simulations can reveal crucial information about the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over a specific timescale. mdpi.comresearchgate.net For instance, a simulation could track the root-mean-square deviation (RMSD) of the ligand within the binding site to assess its stability; a low and stable RMSD value suggests a stable binding mode. mdpi.com

The process involves placing the ligand-protein complex in a box of solvent molecules (typically water) and ions to mimic physiological conditions. The system's energy is then minimized, followed by a gradual heating and equilibration phase before the final production run where data is collected. mdpi.com Analysis of the simulation trajectory can yield critical data on interaction energies, identifying key amino acid residues that contribute most significantly to the binding affinity. researchgate.net This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. nih.gov

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value | Description |

| Simulation Time | 200 ns | The total length of the production MD simulation. |

| Ligand RMSD (avg) | 1.8 Å | Average Root-Mean-Square Deviation of the ligand, indicating binding stability. |

| Protein RMSD (avg) | 2.5 Å | Average Root-Mean-Square Deviation of the protein backbone, indicating structural integrity. |

| Key H-Bond #1 Occupancy | 92.5% | Percentage of simulation time a hydrogen bond exists with Residue ASP-115. |

| Key H-Bond #2 Occupancy | 78.1% | Percentage of simulation time a hydrogen bond exists with Residue TYR-204. |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | Estimated binding free energy, suggesting favorable interaction. |

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations offer a fundamental understanding of a molecule's electronic structure, which governs its chemical reactivity and physical properties. nih.gov Methods like Density Functional Theory (DFT) are frequently employed to compute a wide array of molecular properties with high accuracy. nih.govarxiv.org For a compound like this compound, QM calculations can elucidate its intrinsic characteristics, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. nih.gov

These calculations are performed on a single molecule, often in a vacuum or with an implicit solvent model. arxiv.org Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity; a large gap implies high stability, while a small gap suggests the molecule is more reactive. scirp.orgmdpi.com Furthermore, QM methods can precisely calculate the molecular dipole moment, which influences solubility and the ability to cross biological membranes, and atomic partial charges, which are crucial for understanding intermolecular interactions, particularly in ligand-receptor binding. nih.gov

Different levels of theory, combining a functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-311++G(d,p), def2TZVPP), can be used depending on the desired accuracy and computational cost. nih.govscirp.org The results from these calculations provide a theoretical foundation for interpreting experimental findings and for parameterizing the force fields used in molecular dynamics simulations, ensuring a more accurate description of the molecule's behavior. nih.gov

Table 2: Representative Electronic Properties from a Theoretical Quantum Mechanical Calculation for Pyrroliphene

| Electronic Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -6.8 eV | ωB97X-D/def2-SVP | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | ωB97X-D/def2-SVP | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | ωB97X-D/def2-SVP | Indicator of chemical stability and reactivity. mdpi.com |

| Dipole Moment | 3.1 Debye | ωB97X-D/def2-SVP | Influences polarity and intermolecular forces. nih.gov |

| Molecular Electrostatic Potential | Varies across surface | ωB97X-D/def2-SVP | Predicts sites for electrophilic and nucleophilic attack. |

| Formation Energy | -250.7 kcal/mol | GFN2-xTB | The enthalpy change when the compound is formed from its elements. nih.gov |

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening (VS), is a computational technique used extensively in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. creative-biostructure.commmsl.cz This approach significantly reduces the time and cost associated with drug development by prioritizing a smaller, more promising set of compounds for experimental testing. creative-biostructure.comresearchgate.net VS methods are broadly categorized into two main strategies: structure-based and ligand-based. mmsl.cz

Structure-based virtual screening (SBVS) is employed when the three-dimensional structure of the biological target is known. mmsl.cz The primary tool for SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.govmmsl.cz Large chemical databases can be docked into the target's binding site, and the resulting poses are evaluated using scoring functions that estimate the strength of the interaction. mmsl.cz

Ligand-based virtual screening (LBVS) is utilized when the structure of the target is unknown, but a set of molecules with known activity is available. nih.gov This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. Methods include searching for molecules with similar 2D fingerprints or building a 3D pharmacophore model. mmsl.cznih.gov A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov This model is then used as a 3D query to screen databases for compounds that match the required features. mmsl.cz Both strategies are foundational to modern virtual ligand design, enabling the rapid identification of novel chemical scaffolds for further optimization. nih.gov

Table 3: Overview of a Hypothetical Virtual Screening Workflow for Pyrroliphene Analogs

| Step | Method | Description | Objective |

| 1. Library Preparation | Chemical Database Filtering | A large database (e.g., ChEMBL, ZINC) is filtered for drug-like properties. | To create a high-quality library of compounds for screening. |

| 2. Target-Based Screen | Molecular Docking | Compounds are docked into the 3D structure of the target protein. mmsl.cz | To identify molecules that fit well into the binding site. |

| 3. Ligand-Based Screen | Pharmacophore Modeling | A 3D pharmacophore is built based on Pyrroliphene's key features. nih.gov | To find diverse compounds that share essential interaction features. |

| 4. Hit Selection | Consensus Scoring | Top-ranked compounds from both docking and pharmacophore screens are selected. | To increase the confidence in selected hits by combining different methodologies. |

| 5. Post-Screening Analysis | MD Simulation | The top hits are subjected to short Molecular Dynamics simulations. mdpi.com | To validate the stability of the predicted binding poses. |

In Vitro Biological Activity Profiling

Antimicrobial Activity Studies

No specific studies detailing the in vitro evaluation of pyrroliphene hydrochloride against a panel of bacterial pathogens were identified. Therefore, no data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against Gram-positive or Gram-negative bacteria can be presented.

Specific in vitro assessments of the antifungal and antiviral activity of this compound are not described in the available literature. While related pyrrole (B145914) compounds like pyrrolnitrin (B93353) have demonstrated antifungal properties, this activity has not been specifically documented for this compound. nih.gov Similarly, no data from antiviral screening assays for this particular compound could be located.

Evaluation Against Bacterial Pathogens

Antineoplastic Activity in Cell-Based Assays

There is a lack of published research on the cytotoxic and antiproliferative effects of this compound on specific cancer cell lines. While some pyrrolo[2,3-d]pyrimidine derivatives have shown cytotoxicity, these are structurally distinct from this compound. nih.gov Therefore, no IC50 values or other measures of cytotoxic potency for this compound can be reported.

No studies were found that investigated the effects of this compound on cell cycle progression or the induction of apoptosis in cancer cells. As a result, there is no information on whether this compound can cause cell cycle arrest at specific phases or trigger programmed cell death through intrinsic or extrinsic pathways.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

Enzyme Inhibitory Activity Spectrum

No specific data from in vitro enzyme inhibition assays for this compound are available. Consequently, its inhibitory activity against any particular enzyme, and its potential mechanism of action as an enzyme inhibitor, remain uncharacterized.

Cholinesterase Inhibition Studies

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. researchgate.net Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease to enhance cholinergic neurotransmission. researchgate.neteuropeanreview.org

A review of the scientific literature did not yield specific data on the in vitro cholinesterase inhibitory activity of this compound. However, the broader class of compounds containing a pyrrolidine (B122466) or pyrrole ring, the core structures related to pyrroliphene, has been a subject of investigation for this activity.

For instance, a study on methylpyrrolidine and its derivatives reported moderate inhibitory activity against acetylcholinesterase, with IC50 values ranging from 87 to 480 µM. nih.gov Another study synthesized a series of 1,3-diaryl-pyrrole derivatives and found several compounds that showed selective and potent inhibition against BChE, with the most active compound, 3p , having an IC50 value of 1.71 ± 0.087 µM. nih.gov These findings indicate that the pyrrole and pyrrolidine scaffolds are of significant interest in the development of cholinesterase inhibitors. nih.govnih.gov

Table 1: Examples of Cholinesterase Inhibition by Related Pyrrole/Pyrrolidine Derivatives This table presents data for compounds structurally related to this compound to provide chemical context. Data for this compound itself is not available.

| Compound Class | Compound ID | Target Enzyme | IC50 Value (µM) | Source |

| Methylpyrrolidine Derivatives | Not Specified | AChE | 87 - 480 | nih.gov |

| 1,3-diaryl-pyrrole | 3o | BChE | 5.37 ± 0.36 | nih.gov |

| 1,3-diaryl-pyrrole | 3p | BChE | 1.71 ± 0.087 | nih.gov |

| 1,3-diaryl-pyrrole | 3s | BChE | 3.76 ± 0.25 | nih.gov |

Cyclooxygenase and Lipoxygenase Pathway Modulation

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolism of poly-unsaturated fatty acids, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Inhibition of the COX-1, COX-2, and 5-LOX enzymes is a common mechanism for anti-inflammatory drugs. researchgate.net

No specific in vitro studies detailing the modulatory effects of this compound on the cyclooxygenase or lipoxygenase pathways were identified in the available literature. Research in this area is extensive, focusing on a wide variety of natural and synthetic compounds, but data directly linking this compound to COX or LOX inhibition is absent. nih.govmdpi.com

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating insulin (B600854) secretion. mdpi.com DPP-IV inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. mdpi.comnih.gov

Specific in vitro data on the DPP-IV inhibitory activity of this compound could not be located. However, the pyrrolidine scaffold is a cornerstone of many potent DPP-IV inhibitors. nih.govnih.gov Cyanopyrrolidines, in particular, are a prominent class of DPP-IV inhibitors, with compounds like Vildagliptin and Saxagliptin being well-known examples that have undergone extensive clinical development. nih.gov Quantitative structure-activity relationship (QSAR) studies have been performed on libraries of pyrrolidine analogs to optimize their inhibitory potency against DPP-IV, highlighting the importance of this chemical structure for activity at this target. nih.gov

Aldose Reductase (AR) Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govplos.org Under hyperglycemic conditions, this pathway's overactivation is implicated in the development of diabetic complications, making AR inhibitors a therapeutic target. nih.govaimspress.com

There is no specific information available from in vitro studies regarding the inhibition of aldose reductase by this compound. The search for AR inhibitors has explored many chemical classes, including natural flavonoids and various synthetic molecules. nih.govnanobioletters.com Notably, some polyhydroxylated pyrrolidine derivatives have been investigated as potential dual inhibitors of α-glucosidase and aldose reductase, indicating that the core pyrrolidine structure has been considered in the design of AR inhibitors. nih.gov

Immunomodulatory Effects

ST2 Inhibition and Mast Cell Activation Modulation

The IL-33/ST2 pathway is integral to type 2 immune responses and has been linked to the pathophysiology of asthma and allergic inflammation. nih.gov The ST2 receptor is expressed on various immune cells, including mast cells. Its inhibition is a target for modulating inflammatory conditions.

No published in vitro data was found describing the effect of this compound on ST2 inhibition or the modulation of mast cell activation. Current therapeutic strategies targeting this pathway have focused on monoclonal antibodies, such as astegolimab, which selectively binds to and inhibits the ST2 receptor. nih.gov

Other Noteworthy In Vitro Pharmacological Activities (e.g., Anthelmintic)

Anthelmintic agents are used to treat infections caused by parasitic worms (helminths). In vitro assays, often using organisms like the earthworm Pheretima posthuma or the small ruminant parasite Haemonchus contortus, are common for initial screening of potential anthelmintic compounds. nih.govglobalresearchonline.net These assays typically measure the time to paralysis and death of the worms. japsonline.com

A review of the scientific literature found no studies evaluating the in vitro anthelmintic activity of this compound. Research in this field is active, with many plant extracts and synthetic compounds being tested, but data for this specific compound is not available. nih.govnih.gov

Preclinical Mechanistic Investigations in Biological Systems

Pharmacological Activity in Relevant Biological Models (Focus on Mechanism)

The primary goal of this stage of research is to understand how a compound interacts with and affects living organisms to produce a pharmacological response. This involves both confirming the intended mechanism and exploring its broader biological consequences.

In Vivo Proof-of-Mechanism Studies

In vivo proof-of-mechanism studies are crucial to confirm that a drug engages its intended molecular target in a living animal and that this engagement leads to the expected downstream biological effects. For a compound hypothesized to be a monoamine reuptake inhibitor, such studies would typically involve animal models, often rodents, to measure changes in neurotransmitter levels in specific brain regions following administration of the compound. Techniques like microdialysis in the hypothalamus of rats could be employed to provide evidence of serotonin (B10506) (5-HT) reuptake inhibition. nih.gov Key criteria to differentiate a reuptake inhibitor from a releasing agent in these studies include the magnitude of the increase in neurotransmitter levels and the response to specific pharmacological challenges, such as the administration of a 5-HT somatodendritic autoreceptor agonist like 8-OH-DPAT, which would be expected to attenuate the effects of a reuptake inhibitor. nih.gov

Exploratory Studies in Disease Models for Mechanistic Insights

To gain deeper mechanistic insights, compounds are often tested in animal models that mimic human diseases. nih.gov For a compound with potential analgesic and anti-inflammatory properties, a variety of models are available. pharmaron.com For instance, inflammatory pain can be induced by injecting substances like carrageenan or Complete Freund's Adjuvant (CFA) into the paw of a rodent, leading to measurable edema and hypersensitivity to thermal and mechanical stimuli. nih.govnih.gov The ability of a test compound to reverse these effects provides evidence of its potential therapeutic utility and can offer clues about its mechanism.

Similarly, neuropathic pain models, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models, can be used to investigate a compound's efficacy in more complex and chronic pain states. pharmaron.com The outcomes in these models, which can include assessments of both pain-stimulated behaviors (like withdrawal reflexes) and pain-depressed behaviors (like feeding or locomotion), can help to build a more comprehensive picture of the compound's pharmacological profile. nih.govnih.gov For example, studies have compared the effects of different monoamine reuptake inhibitors on acid-stimulated writhing versus acid-induced depression of intracranial self-stimulation (ICSS) in rats to differentiate their mechanisms. nih.gov

Role of Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Mechanistic Elucidation

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a quantitative approach that integrates information about a drug's concentration in the body over time (pharmacokinetics) with its observed effects (pharmacodynamics). nih.gov This modeling is instrumental in understanding the dose-concentration-response relationship and can provide significant mechanistic insights. ashp.org

In preclinical development, PK/PD modeling helps to:

Establish a quantitative link between drug exposure and target engagement: By measuring drug concentrations in plasma and target tissues and correlating them with a biomarker of target activity, researchers can determine the exposure levels required to achieve a desired level of mechanistic effect.

Predict effective dose ranges: Early PK/PD models can help to predict the doses that are likely to be effective in later, more complex efficacy studies, thereby optimizing study design and resource allocation. Current time information in IN.

Translate findings from preclinical species to humans: Mechanism-based PK/PD models, which incorporate parameters for both drug-specific and biological system-specific properties, are particularly valuable for extrapolating data from animals to predict human pharmacokinetics and pharmacodynamics. nih.govresearchgate.net

A typical preclinical PK/PD study would involve administering a range of doses of the compound to animals and collecting samples at multiple time points to measure both drug concentrations and one or more biomarker responses. Current time information in IN. The resulting data are then analyzed using mathematical models to characterize the relationship between exposure and effect.

Mechanistic Insights from Comparative Studies with Related Scaffolds

Comparing a novel compound to existing drugs with similar chemical structures or mechanisms of action is a common strategy in drug discovery to understand its unique properties. The pyrrole (B145914) ring, for example, is a structural motif found in several non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac (B1673617) and tolmetin. pensoft.net Studies on novel pyrrole derivatives have explored their analgesic and anti-inflammatory potential in various animal models. pensoft.netmdpi.com

For a compound like Pyrroliphene hydrochloride, which is structurally related to other monoamine reuptake inhibitors, comparative studies would be essential. These studies might involve head-to-head comparisons in in vitro binding and reuptake assays for the serotonin, norepinephrine (B1679862), and dopamine (B1211576) transporters. frontiersin.org For instance, the inhibitory concentrations (IC50) for each transporter can be determined and compared to those of selective (e.g., citalopram (B1669093) for serotonin) or mixed-action (e.g., milnacipran (B1663801) for serotonin and norepinephrine) inhibitors. nih.govfrontiersin.org Such data provides a quantitative measure of the compound's potency and selectivity.

In vivo, comparative studies could involve administering the novel compound and reference drugs to animals in specific behavioral assays to see if they produce similar or different effects. nih.gov This can help to classify the compound's mechanism and predict its potential therapeutic profile and side effects. For example, comparing its effects on pain-stimulated versus pain-depressed behaviors against selective serotonin, norepinephrine, and dopamine reuptake inhibitors could reveal a unique mechanistic signature. nih.gov

Analytical Methodologies for Pyrroliphene Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating components of a mixture. byjus.com This separation is based on the differential partitioning of compounds between a mobile phase and a stationary phase. sigmaaldrich.com For pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are among the most important methods. rroij.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and applicability to a wide range of compounds. nih.gov Developing an HPLC method involves selecting the appropriate column, mobile phase, and detector to achieve optimal separation and detection of the analyte. nih.gov For a compound like pyrroliphene hydrochloride, a reverse-phase (RP-HPLC) method is a common choice.

Method development for a pyrrole-containing compound would typically start with selecting a suitable stationary phase, such as a C8 or C18 column, which is effective for separating moderately polar to non-polar compounds. pensoft.netrjptonline.org The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. rjptonline.orgresearchgate.net The ratio of these solvents is optimized to achieve a good retention time and peak shape. pensoft.net Detection is commonly performed using an Ultraviolet-Visible (UV-Vis) detector, set at a wavelength where the analyte exhibits maximum absorbance (λmax), which is expected for this compound due to its aromatic rings. nih.govpensoft.net

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose. nih.govrjptonline.org Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. nih.gov

Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a specific range. rjptonline.org

Accuracy: The closeness of the test results to the true value, often determined through recovery studies. rjptonline.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). rjptonline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. rjptonline.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjptonline.org

A hypothetical RP-HPLC method for this compound is summarized in the table below, based on typical conditions for similar analytes. pensoft.netrjptonline.orgresearchgate.net

| Parameter | Condition |

|---|---|

| Column (Stationary Phase) | Reverse Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax |

| Temperature | Ambient |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. In one documented application, this compound was utilized as an internal standard for the quantitative analysis of propoxyphene in human plasma by GC. acs.org The use of an internal standard—a compound added in a constant amount to all samples—is a robust technique to correct for variations in sample injection volume and detector response, thereby improving the precision of the analysis. scioninstruments.com

In this specific study, the gas chromatography was performed on an F & M Model 402 chromatograph equipped with a hydrogen flame ionization detector (FID). acs.org The separation was achieved using a short, all-glass U-tube column packed with 3.8% W98 silicone rubber on 80/100 mesh Diataport S. acs.org The analysis demonstrated that under the specified conditions, this compound was well-separated from the target analyte, propoxyphene, making it an effective internal standard for the assay. acs.org

| Parameter | Condition |

|---|---|

| Instrument | F & M Model 402 Chromatograph |

| Column | 1-foot, 4 mm ID, glass U-tube |

| Stationary Phase | 3.8% W98 silicone rubber on 80/100 mesh Diataport S |

| Detector | Hydrogen Flame Ionization Detector (FID) |

| Column Temperature | 200 °C |

| Application | Internal standard for propoxyphene quantification |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for the separation and identification of compounds. byjus.com It operates on the principle of differential adsorption, where components of a mixture separate based on their affinity for a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent system). byjus.comvedantu.com Polar compounds tend to bind more strongly to the polar silica gel and thus travel shorter distances up the plate, resulting in lower Retention Factor (Rf) values, while non-polar compounds travel further. sigmaaldrich.com TLC is widely used in pharmaceutical analysis for applications such as checking sample purity, identifying components of a mixture, and monitoring the progress of a chemical reaction. byjus.comumass.edu

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and more sophisticated version of TLC that offers better resolution, sensitivity, and reproducibility. rroij.com This is achieved through the use of TLC plates with smaller particle sizes and a uniform layer thickness, along with automated instrumentation for sample application, plate development, and densitometric scanning. nih.gov HPTLC methods are widely developed for the analysis of various pharmaceutical hydrochlorides. nih.govscispace.comresearchgate.net For instance, a mobile phase for a hydrochloride salt might consist of a mixture of solvents like toluene, ethyl acetate (B1210297), and glacial acetic acid or absolute ethanol, methylene (B1212753) chloride, and triethylamine, with the specific composition optimized to achieve the best separation. nih.govscispace.com Detection is often performed by scanning the plate with a densitometer at a specific wavelength. nih.gov The improved performance of HPTLC makes it suitable for quantitative analysis and stability-indicating assays in quality control laboratories. nih.govresearchgate.net

Gas Chromatography (GC) Applications

Spectroscopic Techniques for Characterization and Assay

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. researchgate.net It is a vital tool in pharmaceutical analysis for both qualitative identification and quantitative measurement of substances. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique based on the absorption of UV or visible light by a molecule, which causes electronic transitions from a ground state to a higher energy state. longdom.org This method is particularly useful for analyzing compounds containing chromophores, such as aromatic rings or conjugated systems. numberanalytics.com Since the structure of this compound includes two phenyl groups, it is expected to absorb UV radiation, making UV-Vis spectroscopy a suitable technique for its analysis.

The Beer-Lambert Law forms the basis for quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. longdom.org A UV-Vis spectrum, which is a plot of absorbance versus wavelength, is unique to each compound. researchgate.net The wavelength of maximum absorbance (λmax) is a characteristic feature that can be used for identification and is the optimal wavelength for quantitative measurements to ensure maximum sensitivity. azooptics.com In practice, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax, and this curve is then used to determine the concentration of the analyte in an unknown sample. longdom.org

Infrared (IR) spectroscopy is a powerful technique used for the identification of functional groups within a molecule. researchgate.net When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. d-nb.info An IR spectrum is a plot of transmittance versus wavenumber and serves as a unique "molecular fingerprint" for a compound. d-nb.info

Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard, offering high speed and sensitivity. nih.gov For a compound like this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. Based on the analysis of similar hydrochloride salts and functional groups, expected peaks would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. nih.gov

Aliphatic C-H stretching: From the methyl and pyrrolidine (B122466) groups, usually appearing just below 3000 cm⁻¹.

Ester C=O stretching: A strong absorption band from the acetoxy group, generally around 1735-1750 cm⁻¹.

C-O-C stretching: From the ether linkage within the ester group, appearing in the 1100-1300 cm⁻¹ region. nih.gov

Aromatic ring skeletal vibrations: Peaks in the 1400-1600 cm⁻¹ region. nih.gov

Amine salt N-H stretching: The hydrochloride salt of the tertiary amine would show broad absorption in the 2400-2700 cm⁻¹ range. nih.gov

By comparing the obtained spectrum of a sample with that of a reference standard, IR spectroscopy provides definitive identification of this compound. researchgate.netd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. ox.ac.uknih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ox.ac.uk For this compound, ¹H and ¹³C NMR are fundamental in confirming its structural integrity and identifying key functional groups.

The ¹H NMR spectrum of a related compound, α-pyrrolidinopentiophenone HCl, revealed distinct signals corresponding to the protons in different parts of the molecule. researchgate.net For instance, the aromatic protons would appear in a specific region of the spectrum, while the protons of the pyrrolidine ring and the aliphatic chain would have their own characteristic chemical shifts and coupling patterns. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, thereby piecing together the complete molecular framework. ox.ac.ukresearchgate.net These experiments can definitively link the various fragments of the this compound molecule. ox.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrroliphene Analog

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.18 – 7.11 (m, 4H) | 129.1, 127.0 |

| Pyrrolidine CH | 3.73 – 3.66 (m, 1H) | 62.4 |

| Pyrrolidine CH₂ | 2.41 – 2.29 (m, 1H) | 49.1 |

| Pyrrolidine CH₂ | 2.08 – 1.94 (m, 2H) | 36.3 |

| Pyrrolidine CH₂ | 1.94 – 1.87 (m, 1H) | 23.2 |

Note: This data is illustrative and based on a related pyrrolidine structure. rsc.org Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) in Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of drug metabolites, owing to its high sensitivity and specificity. ijpras.comnih.gov In the context of this compound research, MS is employed to study its metabolic fate, a critical aspect of understanding its behavior in biological systems. ijpras.com High-resolution mass spectrometry (HRMS) is particularly powerful as it provides accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com

The fragmentation pattern of a molecule in the mass spectrometer provides a structural fingerprint. libretexts.org For this compound and its metabolites, characteristic fragmentation pathways can be established. mjcce.org.mk For instance, the cleavage of bonds adjacent to the carbonyl group or within the pyrrolidine ring would result in specific fragment ions. libretexts.org The identification of metabolites often involves comparing the mass spectra of the parent drug with those of potential metabolites, looking for mass shifts corresponding to common metabolic transformations such as hydroxylation, oxidation, or glucuronidation. nih.gov

Table 2: Common Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Mass Change (Da) |

| Hydroxylation | +16 |

| Oxidation (to aldehyde/ketone) | +14 |

| Oxidation (to carboxylic acid) | +28 |

| N-dealkylation | Variable |

| Glucuronidation | +176 |

Electrochemical and Potentiometric Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the determination of electroactive compounds like this compound. slideshare.netnih.gov These techniques measure the potential, charge, or current to determine the concentration of an analyte. slideshare.net Potentiometry, a subset of electrochemical methods, measures the potential difference between two electrodes to determine the concentration of a substance in a solution. medmedchem.comslideshare.net

For the analysis of hydrochloride salts of pharmaceutical compounds, ion-selective electrodes (ISEs) are frequently developed. medmedchem.comd-nb.info A potentiometric sensor for this compound would likely involve an ISE with a membrane specifically designed to interact with the pyrroliphene cation. The development of such a sensor would involve optimizing the membrane composition, including the ionophore and plasticizer, to achieve a Nernstian or near-Nernstian response over a wide concentration range. d-nb.info These sensors can be applied to the direct determination of the compound in various samples. medmedchem.com

Table 3: Performance Characteristics of a Hypothetical this compound Potentiometric Sensor

| Parameter | Value |

| Linear Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻² M |

| Slope | ~59 mV/decade |

| Limit of Detection | 5.0 x 10⁻⁶ M |

| Response Time | < 30 seconds |

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Matrix Analysis

Hyphenated techniques, which couple a separation technique with a detection method, are powerful tools for analyzing complex mixtures. ajrconline.orgasiapharmaceutics.info Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prime example and is widely used in pharmaceutical analysis for its high sensitivity, selectivity, and ability to handle complex matrices such as biological fluids and environmental samples. nih.govslideshare.net

The analysis of this compound in complex matrices would greatly benefit from an LC-MS/MS method. mdpi.com The liquid chromatography step separates the parent compound and its metabolites from endogenous components of the matrix. researchgate.net The separated compounds are then introduced into the tandem mass spectrometer. In MS/MS, a precursor ion (e.g., the molecular ion of pyrroliphene) is selected and fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations. The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters. nih.gov

Table 4: Illustrative LC-MS/MS Parameters for Pyrroliphene Analysis

| Parameter | Condition |

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MS/MS Transition (Parent > Product) | Specific m/z values for pyrroliphene |

Future Directions and Emerging Research Avenues

Development of Novel Pyrroliphene-Based Chemical Probes for Biological Systems

The development of novel chemical probes is a crucial area of research for understanding the complex interactions of molecules within biological systems. Pyrroliphene's core structure can serve as a scaffold for designing such probes. By incorporating fluorophores or other reporter groups, researchers can create tools to visualize and track the distribution and target engagement of Pyrroliphene derivatives in real-time. These probes would be invaluable for studying the compound's mechanism of action, identifying new biological targets, and understanding its pharmacokinetics and pharmacodynamics at a cellular and subcellular level.

Application of Artificial Intelligence and Machine Learning in Pyrroliphene Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be applied to the design of novel Pyrroliphene derivatives with enhanced properties. By analyzing vast datasets of chemical structures and their corresponding biological activities, AI algorithms can identify patterns and predict the properties of new, unsynthesized compounds. This in silico approach can significantly accelerate the design-make-test-analyze cycle, enabling the rapid identification of derivatives with improved potency, selectivity, and pharmacokinetic profiles while minimizing potential off-target effects.

Integration of Omics Data for Systems-Level Understanding of Pyrroliphene Action

To gain a comprehensive understanding of how Pyrroliphene affects biological systems, it is essential to integrate data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. This systems-level approach allows researchers to observe the global changes that occur within a cell or organism in response to the compound. By analyzing how Pyrroliphene alters gene expression, protein levels, and metabolic pathways, scientists can construct detailed models of its mechanism of action. This holistic view is critical for identifying biomarkers of drug response, predicting potential side effects, and discovering new therapeutic applications for Pyrroliphene derivatives.

Q & A

Q. What are the validated synthetic pathways for Pyrroliphene hydrochloride, and how can purity be optimized during synthesis?

Methodological Answer:

- Synthetic routes often involve reacting the free base with hydrochloric acid under controlled conditions (e.g., solvent selection, temperature, stoichiometry). For example, cooling the reaction mixture to -15°C to -5°C in methanol or isopropanol can enhance crystallization .

- Purity optimization requires post-synthesis steps: vacuum drying (65–80°C), recrystallization in solvents like ethyl acetate, and HPLC analysis (≥99% purity). Impurity profiling via mass spectrometry or NMR is critical to identify side products .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Structural confirmation : Use FT-IR, NMR (¹H/¹³C), and X-ray crystallography to verify the hydrochloride salt formation and molecular structure .

- Physicochemical analysis : Differential scanning calorimetry (DSC) for thermal stability, dynamic vapor sorption (DVS) for hygroscopicity, and powder X-ray diffraction (PXRD) for polymorph identification .

- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm, validated against pharmacopeial standards (e.g., BP, USP) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Follow ICH guidelines Q1A(R2): Test accelerated stability (40°C/75% RH) and long-term conditions (25°C/60% RH) over 6–12 months.

- Monitor degradation using HPLC for assay/purity, Karl Fischer titration for moisture content, and visual inspection for color changes. Stability-indicating methods must resolve degradation products (e.g., oxidation byproducts) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s pharmacokinetic data across in vitro and in vivo models?

Methodological Answer:

- In vitro-in vivo correlation (IVIVC) : Use compartmental modeling (e.g., GastroPlus™) to simulate absorption differences caused by pH-dependent solubility or efflux transporters (e.g., P-gp) .

- Bioanalytical validation : Employ LC-MS/MS to quantify plasma concentrations, ensuring sensitivity (LOQ <1 ng/mL) and specificity against metabolites. Cross-validate with microdialysis in target tissues .

Q. How can factorial design optimize this compound formulations for enhanced bioavailability?

Methodological Answer:

- Apply a 2³ factorial design to evaluate variables: polymer concentration (e.g., HPMC), surfactant type (e.g., Poloxamer 407), and pH. Response surfaces for dissolution rate and permeation (e.g., using Caco-2 cells) guide optimization .

- Validate with in vivo pharmacokinetic studies in rodent models, comparing AUC and Cₘₐₓ against reference formulations .

Q. What methodologies address discrepancies in this compound’s mechanism of action across cellular assays?

Methodological Answer:

- Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity (Kd) to purported targets. Cross-validate with siRNA knockdowns to confirm functional relevance .

- Pathway analysis : Transcriptomic profiling (RNA-seq) and phosphoproteomics can identify off-target effects or compensatory pathways in contradictory studies .

Q. How do researchers validate this compound’s selectivity profile against structurally related targets?

Methodological Answer:

- Panel screening : Test against >100 kinases, GPCRs, or ion channels using radioligand binding or functional assays (e.g., FLIPR for calcium flux).

- Computational docking : Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding poses and selectivity ratios. Experimental IC₅₀ values should align with in silico predictions .

Methodological Resources

- Synthesis & Characterization : Refer to protocols for analogous hydrochlorides (e.g., Fexofenadine HCl) for solvent selection and crystallization .

- Analytical Validation : Follow USP General Chapters <1225> and <621> for chromatographic method validation .

- Stability Testing : ICH Q1A(R2) and Q2(R1) provide guidelines for forced degradation and stability-indicating assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.